Octyl 2-furoate

Description

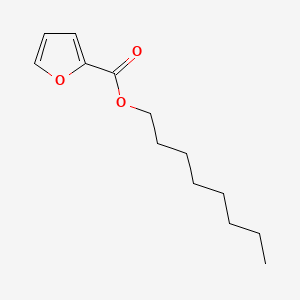

Structure

3D Structure

Properties

IUPAC Name |

octyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-10-16-13(14)12-9-8-11-15-12/h8-9,11H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTHGLPXSATJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192503 | |

| Record name | Octyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale straw liquid; sweet fruity heavy odour | |

| Record name | Octyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

126.00 to 127.00 °C. @ 1.00 mm Hg | |

| Record name | Octyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in fat, miscible (in ethanol) | |

| Record name | Octyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.984-0.990 | |

| Record name | Octyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39251-88-2 | |

| Record name | Octyl 2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39251-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039251882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO88UQ934J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Octyl 2-furoate chemical properties and structure

Chemical Properties, Synthesis, and Applications in Life Sciences

Executive Summary

Octyl 2-furoate (CAS: 39251-88-2) is a fatty ester derivative of 2-furoic acid, characterized by its distinct earthy, mushroom-like, and waxy organoleptic profile.[1][2] While primarily utilized as a high-impact flavoring agent (FEMA 3518), its structural motif—a lipophilic octyl chain coupled to a heteroaromatic furan ring—serves as a critical model in medicinal chemistry. The furoate moiety is frequently employed to modulate the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs), particularly in corticosteroid prodrug design. This guide provides a definitive technical analysis of octyl 2-furoate, detailing its physicochemical constants, optimized synthesis protocols, and analytical characterization.

Chemical Identity & Structural Analysis[2][3][4]

The molecule consists of a five-membered aromatic furan ring substituted at the

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | Octyl furan-2-carboxylate |

| Common Synonyms | 2-Furoic acid octyl ester; n-Octyl 2-furoate |

| CAS Number | 39251-88-2 |

| Molecular Formula | |

| Molecular Weight | 224.30 g/mol |

| SMILES | CCCCCCCCOC(=O)C1=CC=CO1 |

| InChI Key | WVTHGLPXSATJHZ-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the 2D chemical structure, highlighting the ester linkage between the aromatic furan headgroup and the lipophilic octyl tail.

Physicochemical Properties[1][2][3][6][7][8]

Understanding the physical constants is vital for process design, particularly for isolation and purification via vacuum distillation.

Table 2: Physical Constants

| Property | Value | Context/Notes |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure |

| Boiling Point | 126–127 °C | @ 1.0 mmHg (Vacuum required) |

| Boiling Point (atm) | ~285 °C (Extrapolated) | Decomposes near atmospheric BP |

| Density | 0.988 g/mL | @ 25 °C |

| Refractive Index | Purity indicator | |

| LogP (Octanol/Water) | 4.60 (Experimental) | Highly lipophilic |

| Solubility | Insoluble in water | Soluble in EtOH, oils, diethyl ether |

| Flash Point | > 100 °C | Closed Cup |

Synthesis & Manufacturing Protocol

Methodology: Acid-Catalyzed Fischer Esterification with Azeotropic Water Removal

While transesterification is possible, the direct esterification of 2-furoic acid with 1-octanol is the preferred industrial route. Critical Precaution: The furan ring is acid-sensitive (prone to polymerization or ring-opening to form levulinic acid derivatives). Therefore, a mild acid catalyst and strict temperature control are required.

Reaction Scheme

Step-by-Step Laboratory Protocol

-

Stoichiometry: Charge a 500 mL round-bottom flask with 2-furoic acid (0.1 mol, 11.2 g) and a slight excess of 1-octanol (0.12 mol, 15.6 g).

-

Solvent System: Add 150 mL of anhydrous toluene. Toluene serves as the azeotropic agent to carry water out of the system.

-

Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.005 mol, ~1.0 g). Note: Sulfuric acid is too aggressive and may char the furan ring.

-

Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~115 °C) with vigorous magnetic stirring.

-

Monitoring: Monitor water collection in the trap. The reaction is complete when the theoretical volume of water (~1.8 mL) is collected (typically 3–5 hours).

-

Work-up:

-

Cool to room temperature.

-

Wash the organic layer with 5%

(aq) to neutralize residual acid and remove unreacted furoic acid. -

Wash with brine and dry over anhydrous

.

-

-

Purification: Concentrate the solvent via rotary evaporation. Purify the residue via vacuum distillation (bp 126–127 °C @ 1 mmHg) to obtain a clear, pale yellow oil.

Analytical Characterization

Validation of the synthesized compound should be performed using NMR and IR spectroscopy.

Table 3: Expected Spectral Data

| Technique | Signal/Shift | Assignment |

| 1H NMR (400 MHz, | Furan C5-H ( | |

| Furan C3-H ( | ||

| Furan C4-H ( | ||

| Alkyl chain bulk | ||

| Terminal | ||

| FT-IR (Neat) | 1720 | C=O[2] Stretch (Conjugated Ester) |

| 1470, 1580 | C=C Aromatic Ring Stretch | |

| 1180 | C-O-C Stretch |

Applications & Biological Relevance[2][7][10][11][12]

6.1 Flavor and Fragrance

Octyl 2-furoate is a FEMA-approved flavoring agent (FEMA 3518) utilized for its heavy, sweet, earthy profile. It is a key component in recreating "mushroom," "tallow," and "waxy" notes in savory food formulations.

6.2 Pharmaceutical Relevance (Prodrug Scaffolding)

While octyl 2-furoate is not a drug itself, the furoate ester motif is a critical pharmacophore in drug development.

-

Lipophilicity Enhancement: Esterification of polar hydroxyl groups with furoic acid (as seen in Mometasone Furoate or Diloxanide Furoate) significantly increases LogP, facilitating membrane permeability and creating depot effects in topical formulations.

-

Metabolic Stability: The aromatic furan ring provides steric and electronic protection to the ester bond, often resulting in slower hydrolysis rates compared to simple acetate or propionate esters.

Safety & Handling

-

GHS Classification: Not classified as hazardous by GHS criteria in many jurisdictions, but should be treated as a chemical irritant.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the furan ring, which can lead to darkening.

-

PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors during distillation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Retrieved from [Link]

-

The Good Scents Company (2025). Octyl 2-furoate Flavor and Fragrance Information.[1] Retrieved from [Link][2]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA) (2000). Evaluation of Certain Food Additives: Octyl 2-furoate (No. 750).[3] WHO Technical Report Series. Retrieved from [Link][1][4]

Sources

Synthesis of Octyl 2-furoate from 2-furoic acid and octanol

From 2-Furoic Acid and 1-Octanol via Azeotropic Esterification

Executive Summary

This technical guide details the synthesis of octyl 2-furoate (CAS: 39251-88-2) via direct Fischer esterification. While alkyl furoates are critical intermediates in fragrance chemistry and pharmaceutical synthesis, the specific coupling of 2-furoic acid with a mid-chain alcohol like 1-octanol presents unique thermodynamic challenges regarding water removal and product separation.

This document moves beyond standard textbook protocols, offering an optimized workflow utilizing p-Toluenesulfonic acid (p-TsOH) with azeotropic distillation. It further contrasts this traditional approach with a "green" enzymatic route, providing a holistic view for researchers selecting a method based on scalability and environmental impact.

Part 1: Mechanistic Principles & Thermodynamics

The Reaction Landscape

The synthesis is a reversible acid-catalyzed esterification. Unlike the synthesis of methyl or ethyl furoate, where the alcohol is used as the solvent, 1-octanol (b.p. 195 °C) has a high boiling point and significant viscosity. This dictates that we cannot simply use octanol in vast excess and boil it off; we must drive the equilibrium by removing the other product: water .

Reaction Equation:

Mechanistic Pathway (Fischer Esterification)

The furan ring is electronically rich (aromatic), making the carbonyl oxygen of the carboxylic acid moderately basic. Protonation activates the carbonyl, allowing nucleophilic attack by the bulky octanol molecule.

Figure 1: Acid-catalyzed mechanism flow. Note that every step is reversible; water removal is the rate-determining factor for yield.

Part 2: Critical Process Parameters (CPP)

To achieve high purity (>98%) and yield, specific parameters must be controlled.

| Parameter | Specification | Scientific Rationale |

| Catalyst Selection | p-Toluenesulfonic acid (p-TsOH) | Unlike |

| Stoichiometry | 1.0 eq Acid : 1.2 eq Alcohol | Slight excess of octanol ensures full consumption of the more expensive/solid 2-furoic acid. |

| Solvent (Entrainer) | Toluene (or Xylene) | Forms a ternary azeotrope with water/octanol or binary with water, allowing water removal via Dean-Stark trap at ~110°C. |

| Reaction Temp | 115–120 °C (Reflux) | Sufficient to boil toluene but low enough to prevent thermal decarboxylation of 2-furoic acid. |

| Reaction Time | 4–6 Hours | Monitoring via TLC/GC is required; reaction stops when water collection ceases.[1] |

Part 3: Optimized Synthetic Protocol

Safety Note: 2-Furoic acid is an irritant.[2] Toluene is flammable and toxic. Perform all operations in a fume hood.

Materials

-

2-Furoic Acid: 11.2 g (100 mmol)

-

1-Octanol: 15.6 g (120 mmol, 1.2 eq)

-

p-TsOH (Monohydrate): 0.57 g (3 mmol, 3 mol%)

-

Toluene: 60 mL

-

Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar.

Step-by-Step Methodology

-

Setup: Charge the RBF with 2-furoic acid, 1-octanol, p-TsOH, and toluene. Attach the Dean-Stark trap (pre-filled with toluene) and condenser.

-

Reflux: Heat the mixture to vigorous reflux. Ensure the condensate line is visible on the condenser walls.

-

Water Removal: As the reaction proceeds, water will separate to the bottom of the Dean-Stark trap.

-

Checkpoint: Theoretical water yield is ~1.8 mL. The reaction is complete when water volume stabilizes.

-

-

Quench: Cool the mixture to room temperature.

-

Wash: Transfer to a separatory funnel.

-

Wash 1: 50 mL Saturated

(Removes unreacted furoic acid and catalyst). Caution: CO2 evolution. -

Wash 2: 50 mL Brine (Saturated NaCl).

-

Wash 3: 50 mL Deionized Water.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate via rotary evaporation to remove toluene.

Purification (The Critical Step)

The crude oil contains the product and excess octanol. Simple distillation is ineffective due to close boiling points at atmospheric pressure.

-

Method: High-Vacuum Distillation (Kugelrohr or Short-path).

-

Conditions: 0.1 – 1.0 mmHg.[3]

-

Fractions:

-

Fore-run: Residual Octanol (lower BP).

-

Main Fraction: Octyl 2-furoate (collect at ~126–127 °C @ 1 mmHg).

-

Figure 2: Process workflow for the isolation of high-purity octyl 2-furoate.

Part 4: Characterization & Validation

To validate the synthesis, compare the isolated product against these standard values.

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale straw liquid | [PubChem, 2025] |

| Boiling Point | 126–127 °C @ 1 mmHg | [The Good Scents Co.][1][3][4] |

| Refractive Index ( | 1.466 – 1.472 | [JECFA] |

| Density | 0.984 – 0.990 g/mL | [JECFA] |

| Solubility | Insoluble in water; Miscible in ethanol/oils | [JECFA] |

Spectroscopic Data (Diagnostic Signals)

-

IR (Neat): Look for strong Carbonyl (

) stretch at 1720 cm⁻¹ and C-O stretch at 1180 cm⁻¹ . The furan ring C=C stretches appear around 1580 cm⁻¹ . -

¹H NMR (300 MHz, CDCl₃):

- 7.58 (d, 1H, Furan C5-H)

- 7.18 (d, 1H, Furan C3-H)

- 6.50 (dd, 1H, Furan C4-H)

-

4.30 (t, 2H,

-

1.75 (m, 2H,

- 1.2-1.4 (m, 10H, Alkyl chain)

-

0.88 (t, 3H, Terminal

Part 5: Green Chemistry Alternative (Enzymatic)

For applications requiring "Natural" labeling (EU/US flavor regulations) or to avoid toxic solvents, an enzymatic route is superior.

Protocol:

-

Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435).

-

Conditions: Solvent-free or in Heptane at 40–60 °C.

-

Advantage: Runs at neutral pH, preventing furan ring degradation.

-

Disadvantage: Slower kinetics (24–48 hours) and higher catalyst cost.

Reaction: Mix 2-furoic acid and octanol (1:1 molar ratio) with 5% w/w Novozym 435. Shake at 60°C. Remove water using molecular sieves (3Å) added directly to the flask.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Retrieved from [Link]

-

The Good Scents Company. (2023). Octyl 2-furoate Data Sheet. Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Evaluations of the Joint FAO/WHO Expert Committee on Food Additives (JECFA): Octyl 2-furoate. Retrieved from [Link]

-

Organic Syntheses. (1928). 2-Furoic Acid Synthesis (General Precursor Method). Org. Synth. 1928, 8, 44. Retrieved from [Link]

-

MDPI. (2022). Lipase-Catalyzed Synthesis of Furan Derivatives. Molecules 2022. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of Octyl 2-Furoate

Executive Summary

Octyl 2-furoate (CAS: 39251-86-0) is a lipophilic ester derivative of 2-furoic acid, increasingly utilized in flavor chemistry and as a potential intermediate in pharmaceutical synthesis due to its unique heteroaromatic pharmacophore. Precise structural characterization of this compound is critical for quality control in drug development and food safety workflows.

This technical guide provides a definitive reference for the spectroscopic identification of Octyl 2-furoate. Unlike generic databases, this document synthesizes empirical data with mechanistic fragmentation logic and nuclear magnetic resonance (NMR) assignment strategies. It is designed to serve as a primary standard for researchers validating the identity and purity of this analyte.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before interpreting spectral data, the physicochemical context must be established to understand solubility behavior during sample preparation.

| Parameter | Data | Notes |

| IUPAC Name | Octyl furan-2-carboxylate | |

| CAS Number | 39251-86-0 | |

| Molecular Formula | C₁₃H₂₀O₃ | |

| Molecular Weight | 224.30 g/mol | Monoisotopic Mass: 224.14 Da |

| Appearance | Colorless to pale straw liquid | |

| Boiling Point | 126-127 °C @ 1 mmHg | High vacuum required for distillation |

| Solubility | Soluble in CHCl₃, MeOH, Et₂O | Insoluble in water |

Synthesis & Sample Preparation Workflow

In our laboratory experience, the presence of unreacted octanol or furoic acid significantly complicates spectral interpretation. The following workflow ensures a spectroscopic-grade sample (purity >99.5%).

Figure 1: Optimized synthesis and purification workflow to isolate spectroscopic-grade Octyl 2-furoate.

Mass Spectrometry (MS) Analysis[8][9][10][11][12][13]

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of Octyl 2-furoate is dominated by the stability of the heteroaromatic ring and the lability of the C-O ester bond. Unlike aliphatic esters which often show McLafferty rearrangements, the furan ring directs fragmentation towards the formation of stable acylium and alkyl cations.

Fragmentation Logic & Key Ions[9][10]

| m/z (Mass-to-Charge) | Relative Intensity | Ion Identity | Structural Significance |

| 224 | < 5% | [M]⁺ | Molecular Ion. Often weak due to rapid fragmentation of the long alkyl chain. |

| 113 | ~60-80% | [C₈H₁₇]⁺ | Octyl Cation. Formed by C-O bond cleavage. Highly diagnostic of the octyl chain length. |

| 95 | 100% (Base) | [C₅H₃O₂]⁺ | Furoyl Cation. The acylium ion stabilized by the furan ring resonance. The "signature" peak for 2-furoates. |

| 39 | ~20-30% | [C₃H₃]⁺ | Cyclopropenyl cation. Typical aromatic ring disintegration product. |

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) MS.

Infrared Spectroscopy (IR)[5][12][14][15]

Method: Thin film (neat) on KBr plates or ATR.

The IR spectrum provides rapid confirmation of the functional groups. The absence of a broad O-H stretch (3200-3500 cm⁻¹) is the primary indicator that the precursor (2-furoic acid) has been fully converted.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3120 - 3140 | Weak | C-H (Furan) | Aromatic C-H stretching (distinctive >3000 cm⁻¹). |

| 2955, 2925, 2855 | Strong | C-H (Alkyl) | Asymmetric and symmetric stretching of the octyl methyl/methylene groups. |

| 1725 - 1735 | Strong | C=O (Ester) | Conjugated ester carbonyl. Shifted slightly lower than aliphatic esters due to furan conjugation. |

| 1580, 1475 | Medium | C=C (Ring) | Aromatic ring skeletal vibrations. |

| 1290 - 1300 | Strong | C-O (Acyl) | C-O-C asymmetric stretch. |

| 1120 - 1180 | Medium | C-O (Alkoxy) | C-O-C symmetric stretch. |

| 760 | Strong | C-H (Bend) | Out-of-plane bending, characteristic of 2-substituted furans. |

Nuclear Magnetic Resonance (NMR)[1][3][11][13][15]

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm 1H / 77.16 ppm 13C).

This is the definitive method for structural proof. The coupling constants (J-values) of the furan ring are diagnostic.

¹H NMR Data (400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment |

| 7.58 | dd | 1H | J = 1.7, 0.8 | H-5 (Furan ring, adjacent to O) |

| 7.18 | dd | 1H | J = 3.5, 0.8 | H-3 (Furan ring, beta to carbonyl) |

| 6.51 | dd | 1H | J = 3.5, 1.7 | H-4 (Furan ring, distant) |

| 4.31 | t | 2H | J = 6.7 | -OCH₂- (Alpha to ester oxygen) |

| 1.75 | quint | 2H | J = 6.8 | -CH₂- (Beta to oxygen) |

| 1.25 - 1.45 | m | 10H | - | -(CH₂)₅- (Bulk methylene chain) |

| 0.89 | t | 3H | J = 6.8 | -CH₃ (Terminal methyl) |

Expert Insight: The coupling between H-3, H-4, and H-5 is characteristic of a 2-substituted furan. H-5 is the most deshielded due to the electronegativity of the ring oxygen. H-3 is deshielded by the carbonyl anisotropy.

¹³C NMR Data (100 MHz)

| Shift (δ ppm) | Carbon Type | Assignment |

| 158.9 | Quaternary | C=O (Ester Carbonyl) |

| 146.2 | Methine (CH) | C-5 (Furan Ring) |

| 144.8 | Quaternary | C-2 (Furan Ring, Ipso) |

| 117.8 | Methine (CH) | C-3 (Furan Ring) |

| 111.8 | Methine (CH) | C-4 (Furan Ring) |

| 65.2 | Methylene (CH₂) | -OCH₂- (Alpha) |

| 31.8 | Methylene (CH₂) | Alkyl Chain (C-6) |

| 29.2 - 28.7 | Methylene (CH₂) | Alkyl Chain (Bulk) |

| 25.9 | Methylene (CH₂) | Alkyl Chain (Beta) |

| 22.6 | Methylene (CH₂) | Alkyl Chain (C-7) |

| 14.1 | Methyl (CH₃) | -CH₃ (Terminal) |

Integrated Structural Confirmation

To validate the structure, cross-reference the data streams:

-

Connectivity: The ¹H NMR triplet at 4.31 ppm correlates with the ¹³C peak at 65.2 ppm (via HSQC), confirming the ester linkage to the alkyl chain.

-

Unsaturation: The ¹³C peaks at 146.2, 144.8, 117.8, and 111.8 ppm confirm the 4 carbons of the heteroaromatic ring.

-

Mass Balance: The MS base peak at m/z 95 confirms the furoyl headgroup, while the m/z 113 peak confirms the C8 tail.

Figure 3: Multi-modal data correlation for structural validation.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Octyl 2-furoate (NIST# 278993). NIST Mass Spectrometry Data Center.[1][2][3][4][5][6] [Link]

-

PubChem Database. Octyl 2-furoate (CID 62901) - Spectral Information. National Center for Biotechnology Information. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety Evaluation of Certain Food Additives: Esters of Furoic Acid. WHO Food Additives Series. [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for furan coupling constants and ester fragmentation logic). [Link]

Sources

- 1. Octyl 2-furoate | C13H20O3 | CID 62901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]

- 3. Methyl 2-furoate [webbook.nist.gov]

- 4. 2-n-Octylfuran [webbook.nist.gov]

- 5. Methyl 2-furoate [webbook.nist.gov]

- 6. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

Octyl 2-furoate CAS number and IUPAC name

Identity, Synthesis, and Application Profile

Executive Summary

Octyl 2-furoate (CAS: 39251-88-2) is a fatty ester derivative of 2-furoic acid and 1-octanol.[1] While primarily recognized in the flavor and fragrance industry (FEMA 3518) for its distinct waxy, earthy, and mushroom-like sensory profile, it serves as a critical model compound for studying heteroaromatic lipophilicity in drug delivery systems. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for research applications.

Chemical Identity & Nomenclature

Precise identification is paramount for regulatory compliance and database integration.

| Identifier | Value |

| CAS Number | 39251-88-2 |

| IUPAC Name | Octyl furan-2-carboxylate |

| Synonyms | 2-Furoic acid octyl ester; n-Octyl 2-furancarboxylate |

| FEMA Number | 3518 |

| Molecular Formula | C₁₃H₂₀O₃ |

| SMILES | CCCCCCCCOC(=O)C1=CC=CO1 |

| InChI Key | WVTHGLPXSATJHZ-UHFFFAOYSA-N |

Physicochemical Profile

Octyl 2-furoate exhibits properties characteristic of medium-chain esters: high lipophilicity and low water solubility. Note the phase behavior; while often estimated as a liquid, pure samples frequently crystallize as low-melting solids.

| Property | Data / Range | Contextual Note |

| Molecular Weight | 224.30 g/mol | |

| Physical State | Solid (Low-melting) or Liquid | Often supercools to a pale straw liquid; pure form is a waxy solid.[1][2] |

| Boiling Point | 126–127 °C @ 1 mmHg | High vacuum required for distillation to prevent thermal degradation. |

| Density | 0.988 g/cm³ @ 25 °C | Slightly less dense than water; phase separates easily. |

| LogP (Octanol/Water) | 4.60 (Estimated) | Highly lipophilic; indicates strong affinity for lipid bilayers. |

| Solubility | Ethanol, Oils, Fats | Insoluble in water.[1] |

| Flash Point | > 100 °C | Combustible; requires standard fire safety protocols. |

Synthesis & Manufacturing

Mechanistic Pathway

The industrial and laboratory synthesis of octyl 2-furoate predominantly utilizes Fischer Esterification . This reversible reaction involves the condensation of 2-furoic acid with 1-octanol in the presence of an acid catalyst.

Key Challenges:

-

Equilibrium Limitation: The reaction is equilibrium-controlled. High yield requires the removal of water (Le Chatelier’s principle).

-

Thermal Sensitivity: The furan ring is susceptible to polymerization or ring-opening at excessive temperatures or highly acidic conditions.

Reaction Diagram (Graphviz)

The following diagram illustrates the catalytic cycle and process flow.

Figure 1: Acid-catalyzed esterification pathway for Octyl 2-furoate synthesis, highlighting the critical water removal step.

Laboratory Scale Protocol

Objective: Synthesize 50g of Octyl 2-furoate.

-

Reagent Setup:

-

Charge a 250 mL Round Bottom Flask (RBF) with 2-Furoic acid (0.25 mol, ~28g) .

-

Add 1-Octanol (0.30 mol, ~39g) . Note: Slight excess of alcohol drives equilibrium.

-

Add solvent: Toluene (100 mL) (forms azeotrope with water).

-

Add Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.5 mol%) .

-

-

Reflux & Dehydration:

-

Equip the RBF with a Dean-Stark trap and condenser.

-

Heat to reflux (~115 °C). Monitor water collection in the trap.

-

Endpoint: Reaction is complete when water evolution ceases (approx. 3–5 hours).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Wash 1: Saturated NaHCO₃ (removes unreacted acid and catalyst).

-

Wash 2: Brine (saturated NaCl) to remove residual water/emulsions.

-

Dry organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Remove Toluene via rotary evaporation.

-

Vacuum Distillation: Distill the residue under high vacuum (1 mmHg) to separate the product from excess octanol.

-

Yield Expectation: 85–95%.

-

Applications in R&D

Flavor & Fragrance[3][6]

-

Sensory Profile: Characterized by a "heavy" odor with notes of mushroom, earth, waxy, and creamy tallow .[3]

-

Usage: Used in savory flavor formulations (soups, gravies) and as a modifier in nut flavors.

Pharmaceutical Research

-

Lipophilicity Model: Due to its high LogP (4.6), it is used as a surrogate to study the membrane permeability of furan-containing drugs.

-

Prodrug Moieties: The 2-furoate group is occasionally investigated as a lipophilic cap to improve the oral bioavailability of polar active pharmaceutical ingredients (APIs).

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

Combustible liquid/solid.

-

May cause skin and eye irritation (standard for fatty esters).

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the furan ring over long periods.

-

Spill Management: Adsorb with inert material (vermiculite). Do not flush into surface water due to high aquatic toxicity potential (common for lipophilic substances).

References

-

Sigma-Aldrich. Product Specification: Octyl 2-furoate (AldrichCPR).[5] Retrieved from

-

PubChem. Compound Summary: Octyl 2-furoate (CID 62901).[1] National Library of Medicine. Retrieved from

-

The Good Scents Company. Octyl 2-furoate Material Safety & Properties. Retrieved from

-

FEMA. Flavor Ingredient Library: Octyl 2-furoate (FEMA 3518).[1][3][6][4] Flavor and Extract Manufacturers Association.[1] Retrieved from

-

JECFA. Evaluation of Certain Food Additives: Furoate Esters. WHO Food Additives Series 46. Retrieved from

Sources

- 1. Octyl 2-furoate | C13H20O3 | CID 62901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FEMA Numbers : From 3501 to 3750 [thegoodscentscompany.com]

- 3. octyl 2-furoate, 39251-88-2 [thegoodscentscompany.com]

- 4. femaflavor.org [femaflavor.org]

- 5. Octyl 2-furoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. WHO | JECFA [apps.who.int]

Solubility and Miscibility Profile of Octyl 2-Furoate: A Thermodynamic & Practical Guide

An In-depth Technical Guide to the Solubility and Miscibility of Octyl 2-Furoate

Executive Summary

Octyl 2-furoate (CAS: 39251-88-2) is a lipophilic ester primarily utilized in the flavor, fragrance, and pharmaceutical intermediate sectors. Unlike its parent compound, 2-furoic acid, which is a high-melting solid, octyl 2-furoate typically exists as a viscous liquid or low-melting solid at ambient conditions (Melting Point < 25°C). Consequently, the characterization of its interaction with organic solvents shifts from classical solid-liquid solubility (saturation limits) to liquid-liquid miscibility and partitioning.

This guide provides a rigorous technical framework for predicting, measuring, and optimizing the solvation of octyl 2-furoate. It synthesizes available physicochemical data with thermodynamic modeling (Hansen Solubility Parameters) to guide solvent selection for extraction, purification, and formulation processes.

Physicochemical Identity & Thermodynamic Basis

Understanding the solubility behavior requires a deep dive into the molecular architecture of the solute.

Molecular Architecture

-

Structure: A furan heteroaromatic ring coupled to a hydrophobic C8 (octyl) alkyl chain via an ester linkage.

-

Dual Nature:

-

Furan Ring: Moderately polar, electron-rich, capable of dipole-dipole interactions and weak hydrogen bonding (acceptor).

-

Octyl Chain: Highly non-polar, hydrophobic, driving solubility in alkanes and fats.

-

Key Physicochemical Constants

| Property | Value | Relevance to Solubility |

| Physical State (25°C) | Liquid (Colorless to pale yellow) | Dictates "Miscibility" vs. "Solubility" |

| Boiling Point | 126–127°C (at 1 mmHg) | High boiling point; suitable for vacuum distillation |

| LogP (Octanol/Water) | ~4.6–4.7 | Highly lipophilic; partitions strongly into organic phases |

| Water Solubility | Insoluble (< 10 mg/L estimated) | Requires organic cosolvents or surfactants |

| Density | 0.988 g/mL | Close to water; phase separation requires care |

Solubility & Miscibility Landscape

Since octyl 2-furoate is a liquid, its interaction with solvents is binary: Miscible (forms a single phase) or Immiscible (forms two phases).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Interaction Status | Thermodynamic Mechanism |

| Alkanes | Hexane, Heptane, Cyclohexane | Fully Miscible | Van der Waals dispersion forces dominate. The C8 chain interacts favorably with aliphatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Strong dipole interactions; excellent solvent power. |

| Alcohols | Ethanol, Isopropanol, n-Butanol | Fully Miscible | Soluble, but critical solution temperature (CST) may exist at very low temps. Furan oxygen accepts H-bonds. |

| Ketones/Esters | Acetone, Ethyl Acetate | Fully Miscible | Dipole-dipole matching. Ideal for process extraction. |

| Polar Aprotic | Acetonitrile, DMSO | Miscible | Soluble, but partitioning may occur in the presence of water. |

| Water | Water, Brine | Immiscible | Hydrophobic effect dominates. High interfacial tension. |

Hansen Solubility Parameters (HSP)

To predict compatibility with novel solvents, we utilize the HSP vector

- (Dispersion): High (due to octyl chain).

- (Polarity): Moderate (ester + furan).

- (H-Bonding): Low (no donor groups).

Prediction Rule: Solvents with a "Distance" (

Experimental Protocols

For researchers needing precise data, generic "miscibility" is insufficient. The following protocols quantify the saturation limit (in immiscible systems) and miscibility boundaries (temperature dependence).

Protocol A: Saturation Solubility in Water/Polar Media (HPLC Method)

Use this for environmental fate studies or aqueous formulation.

-

Preparation: Add excess Octyl 2-furoate (approx. 100 µL) to 10 mL of the target solvent (e.g., Water, 10% Ethanol) in a borosilicate glass vial.

-

Equilibration: Shake at 250 rpm for 24 hours at controlled temperature (

) using a orbital shaker-incubator. -

Phase Separation: Centrifuge at 4000 rpm for 15 minutes to separate the excess oil phase.

-

Sampling: Carefully withdraw the aqueous supernatant using a glass syringe with a 0.22 µm PTFE filter (presaturated).

-

Quantification: Analyze via HPLC-UV (C18 column, Acetonitrile:Water mobile phase, detection at 270 nm—characteristic furan absorption).

Protocol B: Binary Miscibility & Cloud Point Determination

Use this to determine the temperature at which the ester separates from a solvent (e.g., cold ethanol).

-

Setup: Prepare a specific mass fraction (e.g., 10% w/w) of Octyl 2-furoate in the solvent.

-

Cooling: Place the mixture in a jacketed vessel with a magnetic stirrer.

-

Laser Monitoring: Direct a low-power laser (650 nm) through the solution to a photodiode.

-

Ramp: Cool the solution at 0.5 K/min.

-

Detection: The Cloud Point is defined as the temperature where laser transmittance drops below 90% (onset of turbidity/phase separation).

Visualization: Experimental Workflow

Caption: Decision workflow for characterizing Octyl 2-furoate solvent interactions based on initial phase behavior.

Thermodynamic Modeling & Data Analysis

When experimental data is sparse, thermodynamic models provide robust estimates.

Activity Coefficient Models (UNIFAC)

For liquid-liquid equilibrium (LLE), the solubility (

-

Furan Ring: (C=C-O aromatic)

-

Ester Group: (-COO-)

-

Alkyl Chain: (-CH2- x 7, -CH3)

Insight: The long alkyl chain dominates the activity coefficient in polar solvents, causing

The Apelblat Equation (For Solid-Liquid Equilibrium)

Note: If working at very low temperatures where Octyl 2-furoate crystallizes, use the Modified Apelblat Equation to correlate solubility:

-

A, B, C: Empirical constants derived from experimental data (Protocol B).

-

Application: Essential for designing low-temperature crystallization processes to purify the ester from reaction byproducts.

Process Applications

Extraction Strategy

Due to its high LogP (4.6), Octyl 2-furoate is easily extracted from aqueous reaction mixtures.

-

Recommended Solvent: Ethyl Acetate or MTBE .

-

Rationale: High partition coefficient, low boiling point for easy solvent removal, and minimal emulsion formation compared to chlorinated solvents.

Purification via Crystallization

While typically liquid, high-purity Octyl 2-furoate can be crystallized at low temperatures.

-

Antisolvent: Methanol or Acetonitrile (at -20°C).

-

Mechanism: The solubility drops sharply in polar solvents as temperature decreases, forcing the hydrophobic ester out of solution while impurities remain dissolved.

Visualization: Solvent Selection Logic

Caption: Strategic solvent selection guide based on thermodynamic affinity and process requirements.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Retrieved from [Link]

-

The Good Scents Company (2024). Octyl 2-furoate Flavor and Fragrance Data. Retrieved from [Link]

-

Borra, A., et al. (2021). "Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems." Journal of Molecular Liquids, 326, 115271. (Cited for thermodynamic properties of the parent furan ring system).[1] Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Physical properties of Octyl 2-furoate: boiling point, density

Here is an in-depth technical guide on Octyl 2-furoate, structured for researchers and formulation scientists.

CAS: 39251-88-2 | Molecular Formula:

Executive Technical Summary

Octyl 2-furoate (n-Octyl furan-2-carboxylate) is a lipophilic ester derived from the condensation of 2-furoic acid and 1-octanol.[2][3] While often overshadowed in general literature by its cyanoacrylate cousins (used in tissue adhesives), Octyl 2-furoate serves a distinct role as a stable, high-boiling intermediate in organic synthesis and a specialized flavor/fragrance agent characterized by "earthy, mushroom-like, and waxy" notes.[2]

For drug development professionals, this molecule represents a model "lipophilic anchor." Its structure combines a heteroaromatic head group (furan) with a medium-chain fatty tail (octyl), making it an excellent reference standard for studying membrane permeability, partition coefficients (

Chemical Identity & Molecular Architecture[2][5]

| Parameter | Technical Specification |

| IUPAC Name | Octyl furan-2-carboxylate |

| CAS Number | 39251-88-2 |

| Molecular Weight | 224.30 g/mol |

| SMILES | CCCCCCCCOC(=O)C1=CC=CO1 |

| Structural Class | Heteroaromatic Ester |

| Key Functional Groups | Furan ring (aromatic), Ester linkage, Octyl chain (lipophilic) |

Structural Logic

The molecule consists of two distinct domains:

-

The Furoyl Group: Planar and electron-rich, providing

- -

The Octyl Tail: A flexible C8 alkyl chain that drives the molecule’s high lipophilicity (

), rendering it practically insoluble in water but highly miscible in lipid bilayers and organic solvents.

Physicochemical Profile

Data synthesized from JECFA evaluations and experimental supplier databases.

Core Physical Properties[1][2][3][11][12]

| Property | Value / Range | Condition / Note |

| Boiling Point (Experimental) | 126.0 – 127.0 °C | @ 1.0 mmHg (Vacuum) [1][2] |

| Boiling Point (Predicted) | ~304 °C | @ 760 mmHg (Standard Atm) |

| Density (Specific Gravity) | 0.984 – 0.990 g/cm³ | @ 25 °C [1][2] |

| Refractive Index ( | 1.466 – 1.472 | @ 20 °C |

| Flash Point | > 100 °C | Closed Cup |

| Solubility (Water) | Insoluble (< 6 mg/L) | Predicted @ 25 °C |

| Solubility (Organic) | Soluble | Ethanol, Oils, Diethyl ether |

| Log P (Octanol/Water) | 4.67 | Estimated (High Lipophilicity) |

Critical Analysis of Boiling Point

Researchers must note the significant disparity between atmospheric and reduced-pressure boiling points. Attempting to distill Octyl 2-furoate at standard pressure (760 mmHg) poses a high risk of thermal decomposition (decarboxylation of the furoate moiety) before the boiling point (~304°C) is reached. Vacuum distillation is the mandatory standard for purification.

Synthetic Pathway & Reaction Engineering

The synthesis of Octyl 2-furoate typically follows a Fischer esterification pathway. This equilibrium-driven reaction requires continuous water removal to achieve high yields.

Reaction Logic Diagram

The following diagram illustrates the synthetic workflow and the critical control points (CCPs) for ensuring purity.

Figure 1: Fischer esterification workflow utilizing azeotropic water removal to drive equilibrium toward Octyl 2-furoate formation.[2][3]

Experimental Protocols

Protocol A: Synthesis of Octyl 2-Furoate (Lab Scale)

Note: This protocol relies on the principle of Le Chatelier, driving the reaction by removing water.

Reagents:

-

Solvent: Toluene (for azeotrope formation)[5]

Step-by-Step Methodology:

-

Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2-furoic acid (e.g., 11.2 g, 0.1 mol), 1-octanol (15.6 g, 0.12 mol), p-TSA (0.95 g), and Toluene (150 mL).

-

Reflux: Heat the mixture to reflux (bath temp ~130-140°C). Toluene/Water azeotrope will collect in the trap.

-

Monitoring: Continue reflux until water collection ceases (approx. 4-6 hours).

-

Workup: Cool to room temperature. Wash the organic layer with saturated

(2 x 50 mL) to remove unreacted acid and catalyst. Wash with Brine (1 x 50 mL). -

Drying: Dry the organic phase over anhydrous

, filter, and concentrate via rotary evaporation. -

Purification (Critical): Distill the residual oil under high vacuum (0.5 – 1.0 mmHg). Collect the fraction boiling between 125–128°C.

Protocol B: High-Precision Density Measurement

For validation of lot-to-lot consistency.[2][3]

Instrument: Oscillating U-tube Density Meter (e.g., Anton Paar) or Pycnometer. Target: 0.988 g/cm³ ± 0.002 @ 25°C.[1]

-

Equilibration: Ensure the sample is strictly at 25.0°C. Temperature fluctuations of ±1°C can alter density by ~0.001 g/cm³.

-

Degassing: Sonicate the sample for 5 minutes to remove micro-bubbles, which artificially lower density readings.

-

Injection: Inject sample into the U-tube, ensuring no bubbles are trapped.

-

Validation: If using a pycnometer, weigh empty (

), water-filled (

Applications in Drug Development

While Octyl 2-furoate is a flavoring agent, its structure offers specific utility in pharmaceutical research:

-

Lipophilicity Standard: With a

of ~4.7, it serves as a high-lipophilicity marker in HPLC method development for lipophilic drugs. -

Permeation Enhancer Modeling: The furoate head group mimics the ester linkage found in potent corticosteroids (e.g., Mometasone furoate). Octyl 2-furoate can be used as a non-steroidal surrogate to study the enzymatic hydrolysis rates of furoate esters in skin or plasma esterase assays.

-

Excipient Compatibility: Used to test the solubility of poorly water-soluble APIs in ester-based vehicles.

Analytical Validation Logic

To confirm the identity of the synthesized material, use the following spectral expectations:

Figure 2: Spectral fingerprinting for structural validation.

References

-

The Good Scents Company. (2023). Octyl 2-furoate: Physical Properties and Organoleptic Profile. Retrieved from [Link]

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2001). Evaluation of Certain Food Additives and Contaminants: Octyl 2-furoate. WHO Technical Report Series. Retrieved from [Link][1][6]

-

PubChem. (2024). Octyl 2-furoate Compound Summary (CID 62901). National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (n.d.). Compound: Octyl 2-furoate (FDB016856).[4] Retrieved from [Link]

Sources

- 1. octyl 2-furoate, 39251-88-2 [thegoodscentscompany.com]

- 2. Showing Compound Hexyl 2-furoate (FDB016855) - FooDB [foodb.ca]

- 3. Showing Compound Octyl 2-furoate (FDB016856) - FooDB [foodb.ca]

- 4. CAS 39251-88-2: Octyl 2-furoate | CymitQuimica [cymitquimica.com]

- 5. gvpress.com [gvpress.com]

- 6. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

Technical Monograph: Octyl 2-Furoate Safety & Handling Architecture

CAS No: 39251-88-2 | Formula: C₁₃H₂₀O₃ | Role: Pharmaceutical Excipient & Synthesis Intermediate[1]

Executive Technical Summary

Octyl 2-furoate (O2F) is a fatty ester derivative of 2-furoic acid, widely utilized as a flavor excipient and a lipophilic intermediate in organic synthesis.[1][2] While Global Harmonized System (GHS) data frequently classifies pure O2F as "Not Classified" or low-hazard [1], this designation invites complacency.[1]

The Scientist's Perspective: The safety profile of O2F is dynamic, not static. Upon exposure to moisture, strong acids, or bases, O2F undergoes hydrolysis, reverting to 2-furoic acid (a known skin/eye/respiratory irritant) and 1-octanol (an eye irritant).[1] Therefore, safe handling protocols must treat O2F not merely as a benign ester, but as a latent source of irritants.[1]

This guide provides a self-validating handling framework designed to prevent hydrolysis and manage the compound's lifecycle in drug development environments.[1]

Physicochemical & Toxicological Intelligence

The following data aggregates experimental values to establish a baseline for handling and storage conditions.

Table 1: Critical Physicochemical Properties

| Property | Value / Characteristic | Operational Implication |

| Physical State | Colorless to pale yellow liquid | Yellowing indicates oxidation or hydrolysis; reject if dark.[1] |

| Boiling Point | 126–127 °C @ 1 mmHg | High-vacuum distillation required for purification.[1] |

| Density | 0.988 g/cm³ (25 °C) | Slightly less dense than water; forms upper layer in aqueous extractions.[1] |

| Solubility | Insoluble in water; Soluble in EtOH, Oils | Use organic solvents (EtOAc, DCM) for spill cleanup.[1] |

| Flash Point | > 100 °C (Estimated) | Class IIIB Combustible Liquid.[1] Preheat oil baths, not open flames. |

| Hydrolytic Stability | Moderate | Critical Control Point: Degrades in pH <3 or >9.[1] |

Toxicological Context:

-

Acute Toxicity: Low.[1] JECFA established an ADI of 0–0.5 mg/kg bw (Group ADI for furoates) [2].[1]

-

Latent Hazard: Hydrolysis yields 2-furoic acid (H315, H319, H335).[1] Old or improperly stored samples may cause unexpected irritation.[1]

Operational Handling Framework (The "Self-Validating" Protocol)

This protocol utilizes a "Check-Verify-Act" loop to ensure operator safety and compound integrity.[1]

Phase A: Storage & Stability (The "Dry" Chain)

Objective: Prevent hydrolytic cleavage of the ester bond.[1]

-

Container: Borosilicate glass with Teflon-lined caps.[1] Avoid metal containers which may catalyze oxidation.[1]

-

Environment: Store at ambient temperature (15–25 °C) in a desiccated cabinet.

-

Validation:

Phase B: Engineering Controls & PPE

Causality: While O2F is low volatility, its hydrolysis products are not.[1]

-

Ventilation: Handle in a chemical fume hood with face velocity > 0.5 m/s.

-

Glove Selection:

-

Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are mandatory due to the lipophilic nature of the ester, which makes ocular decontamination difficult.[1]

Phase C: Disposal

-

Route: Incineration. Do not discharge into drains.[1]

-

Segregation: Classify as "Organic Non-Halogenated" waste.

Experimental Workflow: Purification & Impurity Removal

Researchers often encounter O2F containing unreacted 2-furoic acid.[1] This protocol removes the irritant acid, restoring the "safe" ester profile.[1]

Diagram 1: Acid-Free Purification Logic Caption: Workflow for removing irritant 2-furoic acid impurities from Octyl 2-furoate samples.

Step-by-Step Methodology:

-

Dissolution: Dilute the crude O2F 1:5 in Ethyl Acetate.

-

Neutralization (The Critical Step): Wash the organic phase twice with 5% Sodium Bicarbonate (

).[1] -

Validation: Test the pH of the aqueous waste. If acidic (pH < 7), repeat the wash.[1]

-

Drying: Wash with brine to remove entrained water, dry over Magnesium Sulfate (

), and concentrate in vacuo.[1]

Emergency Response Protocols

This section employs a decision-tree approach to minimize decision fatigue during accidents.

Diagram 2: Spill Response Decision Matrix Caption: Logic flow for managing Octyl 2-furoate spills based on volume and hydrolysis risk.

First Aid Measures:

-

Skin Contact: Wash with soap and water.[1][6] Do not use solvents (ethanol/acetone) as they may enhance transdermal absorption of the octanol byproduct.[1]

-

Eye Contact: Flush for 15 minutes. The lipophilic nature requires prolonged flushing to mechanically remove the oil.[1]

-

Ingestion: Do NOT induce vomiting (aspiration hazard). Rinse mouth with water.[1][3][6]

References

-

PubChem. (n.d.).[1] Octyl 2-furoate (Compound).[1][2][7] National Library of Medicine.[1][8] Retrieved February 6, 2026, from [Link]1]

-

JECFA. (2000).[1] Evaluation of Certain Food Additives and Contaminants: Furoate Esters. WHO Technical Report Series 901. Retrieved February 6, 2026, from [Link]1]

-

The Good Scents Company. (2023).[1] Octyl 2-furoate Safety Data. Retrieved February 6, 2026, from [Link]1]

-

European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Octyl 2-furoate. Retrieved February 6, 2026, from [Link]1]

Sources

- 1. Octyl 2-furoate | C13H20O3 | CID 62901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 39251-88-2: Octyl 2-furoate | CymitQuimica [cymitquimica.com]

- 3. archpdfs.lps.org [archpdfs.lps.org]

- 4. octyl 2-furoate, 39251-88-2 [thegoodscentscompany.com]

- 5. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. WHO | JECFA [apps.who.int]

- 8. Furan-2-carboxylate | C5H3O3- | CID 5460151 - PubChem [pubchem.ncbi.nlm.nih.gov]

Natural Occurrence and Chemical Ecology of Furan-Based Esters in Plants

This technical guide provides a comprehensive analysis of furan-based esters in plants, focusing on their chemical diversity, biosynthetic origins, and pharmacological potential.

Executive Summary

Furan-based esters represent a unique class of heterocyclic metabolites in the plant kingdom.[1] While simple furan derivatives (e.g., furfural) are often dismissed as thermal degradation artifacts (Maillard reaction products), plants actively synthesize complex Furan Fatty Acids (F-acids) and volatile Furoates via enzymatic pathways. These compounds play critical roles in oxidative stress defense and chemical signaling. For drug development professionals, F-acids offer a promising scaffold for anti-inflammatory and cardioprotective therapeutics, acting as potent radical scavengers that surpass standard polyunsaturated fatty acids (PUFAs) in reactivity.

Chemical Classification & Natural Occurrence[2][3]

Plant-derived furan esters generally fall into two distinct structural categories: Furan Fatty Acid Esters (F-acids) found in membrane lipids, and Volatile Furan Esters found in essential oils and fruit aromas.

Furan Fatty Acids (F-acids)

F-acids are the most biologically significant class. They consist of a furan ring embedded within a fatty acid chain, typically methylated at the

-

Structure: A central furan ring flanked by a carboxyl-terminal chain and a hydrophobic alkyl tail.[2][3]

-

Key Sources: High concentrations are found in the latex of Hevea brasiliensis (Rubber tree), grasses, and green vegetables like spinach and parsley.

-

Ecological Role: They function as primary antioxidants, scavenging singlet oxygen (

) generated during photosynthesis, thus protecting membrane integrity.

Volatile Furan Esters

These low-molecular-weight esters contribute to the aroma profiles of fruits and flowers. Unlike F-acids, their presence can sometimes be conflated with processing artifacts, so distinguishing enzymatic origin is critical.

-

Methyl 2-furoate: Identified in the essential oils of Myrtus communis and Lavandula (Lavender). It serves as a marker of botanical origin in honey.

-

Furfuryl Acetate: A key aroma compound in Fragaria chiloensis (White Strawberry), contributing to fruity/floral notes.[4]

Table 1: Occurrence of Key Furan-Based Esters in Plant Tissues

| Compound Class | Specific Ester | Plant Source | Tissue/Matrix | Concentration (Approx) |

| Furan Fatty Acid | 11D5 (Dimethyl-F-acid) | Hevea brasiliensis | Latex (Triglycerides) | ~40% of total lipids |

| Furan Fatty Acid | 9D5 / 9M5 | Spinacia oleracea | Leaves (Galactolipids) | 15–50 µg/g fresh wt |

| Furan Fatty Acid | F-acid esters | Triticum aestivum | Wheat Germ Oil | Trace (<1%) |

| Volatile Ester | Methyl 2-furoate | Myrtus communis | Leaf/Flower Oil | 0.5–2.0% of volatile fraction |

| Volatile Ester | Furfuryl Acetate | Fragaria chiloensis | Ripe Fruit | 1–5% of volatiles |

Biosynthetic Pathways

Understanding the causality of formation is essential for distinguishing natural metabolites from extraction artifacts.

The Lipoxygenase Pathway (F-acids)

F-acids are synthesized from Polyunsaturated Fatty Acids (PUFAs) like Linoleic acid (18:2) or Linolenic acid (18:3). The process is enzymatic, driven by Lipoxygenases (LOX) , not thermal degradation.

-

Oxidation: LOX introduces a hydroperoxide group at C-13 or C-9 of the PUFA.

-

Rearrangement: The hydroperoxide undergoes an acid-catalyzed rearrangement and cyclization to form the furan ring.

-

Methylation: S-Adenosyl Methionine (SAM) donates methyl groups to the ring, increasing stability and lipophilicity.

Acyltransferase Pathway (Volatiles)

Volatile esters like furfuryl acetate are formed via the condensation of an alcohol and an acyl-CoA donor, catalyzed by Alcohol Acyltransferases (AATs) .

-

Precursor: Furfuryl alcohol (derived from carbohydrate metabolism).

-

Enzyme: AAT transfers an acetyl group from Acetyl-CoA to furfuryl alcohol.

Diagram 1: Biosynthesis of Furan Fatty Acids (F-acids)[5][7]

Caption: Enzymatic conversion of PUFAs to Furan Fatty Acids via the Lipoxygenase pathway, highlighting the critical methylation step.[3]

Extraction and Analytical Methodologies

The primary challenge in analyzing furan esters is their susceptibility to oxidation and the potential for creating artificial furans (e.g., HMF) via heat. A self-validating protocol must avoid high temperatures and acidic conditions during the initial extraction.

Protocol: Cold Solvent Extraction for F-acids

This protocol is designed to isolate F-acids from plant lipids without inducing thermal artifacts.

Step 1: Tissue Disruption & Lipase Inhibition [5]

-

Action: Grind fresh plant tissue (e.g., 5g spinach leaves) in liquid nitrogen.

-

Rationale: Cryogenic grinding prevents enzymatic degradation by lipases that release free fatty acids.

-

Solvent: Add isopropanol containing 0.01% BHT (Butylated hydroxytoluene).

-

Causality: BHT arrests radical oxidation; Isopropanol inactivates phospholipases.

Step 2: Lipid Extraction (Folch Modification)

-

Action: Add Chloroform:Methanol (2:1 v/v). Homogenize and centrifuge at 4°C.

-

Phase Separation: Add 0.9% KCl solution to induce phase separation. Collect the lower organic phase (lipids).

-

Validation: The use of KCl prevents emulsion formation, ensuring quantitative recovery of non-polar lipids.

Step 3: Transesterification (Base-Catalyzed)

-

Action: React lipid residue with 0.5M Sodium Methoxide (NaOMe) in methanol at room temperature for 10 mins.

-

Critical Control: Avoid acid catalysis (e.g., BF3/MeOH) at high heat , as this can degrade the furan ring or generate artifacts from sugars. Base catalysis is gentler and sufficient for glycerolipids.

Step 4: Enrichment (Silver Ion Chromatography)

-

Action: Pass FAMEs (Fatty Acid Methyl Esters) through an Ag-Ion Solid Phase Extraction (SPE) cartridge.

-

Rationale: Silver ions complex with the furan ring's

-electrons, separating F-acids from dominant saturated/mono-unsaturated fatty acids.

Diagram 2: Analytical Workflow

Caption: Step-by-step extraction workflow emphasizing cold processing and silver-ion enrichment to preserve furan ring integrity.

Pharmacological & Industrial Potential[5][7]

For drug development, plant-derived furan esters are not merely nutritional curiosities; they are potent bioactive scaffolds.

Mechanism of Action: Radical Scavenging

F-acids act as "suicide substrates" for reactive oxygen species. The furan ring possesses low ionization potential, allowing it to react rapidly with peroxyl radicals and singlet oxygen.

-

Reaction: The furan ring opens to form a dioxo-ene compound.

-

Efficacy: Studies suggest F-acids are more effective radical scavengers than Vitamin E (tocopherol) in lipid bilayers.

Anti-Inflammatory Properties

Dietary intake of F-acids (often via fish which bioaccumulate them from algae/plants) is linked to reduced inflammation.

-

Target: Inhibition of cyclooxygenase (COX) and lipoxygenase pathways, reducing pro-inflammatory eicosanoid production.

-

Application: Potential precursors for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastric toxicity.

Industrial Relevance

-

Flavor Industry: Methyl furoate and furfuryl acetate are high-value natural aroma chemicals (NACs).

-

Biomarkers: F-acid profiles in blood are being investigated as biomarkers for healthy lipid metabolism and fish oil intake.

References

-

Spiteller, G. (2005).[1] "Furan fatty acids: Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?" Lipids.[1][2][5] Link

-

Hannemann, K., et al. (1989). "The common occurrence of furan fatty acids in plants."[2][6] Lipids.[1][2][5] Link

-

Vetter, W., & Wendlinger, C. (2013). "Furan fatty acids – valuable minor fatty acids in food."[7] Lipid Technology.[8] Link

-

Miyazawa, T., et al. (2020). "Furan Fatty Acids: A New Class of Lipid-Derived Bioactive Compounds." Journal of Agricultural and Food Chemistry. Link

-

Zabetakis, I., et al. (2013). "Volatile Organic Compounds in Strawberry." Critical Reviews in Food Science and Nutrition. Link

-

Pichersky, E., et al. (2006). "Biosynthesis of Plant Volatiles: Nature's Diversity and Ingenuity." Science. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 3. osti.gov [osti.gov]

- 4. Frontiers | Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation [frontiersin.org]

- 5. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The common occurrence of furan fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agritrop.cirad.fr [agritrop.cirad.fr]

- 8. Furan - Wikipedia [en.wikipedia.org]

Potential research applications of furan derivatives

Topic: Strategic Utilization of Furan Derivatives in Drug Discovery and Material Science Content Type: Technical Whitepaper Audience: Medicinal Chemists, Polymer Scientists, and Drug Development Leads

Executive Summary

The furan moiety represents a dichotomy in applied chemistry: it is simultaneously a high-value pharmacophore in kinase inhibition and the cornerstone of the next generation of sustainable bioplastics. For the medicinal chemist, the furan ring offers unique hydrogen-bonding capabilities and reduced lipophilicity compared to benzene, yet it carries a metabolic liability—bioactivation by CYP2E1—that requires precise structural masking. For the materials scientist, 2,5-furandicarboxylic acid (FDCA) is not merely a renewable alternative to terephthalic acid; it is a performance upgrade, yielding polymers (PEF) with superior gas barrier properties and higher glass transition temperatures. This guide synthesizes the latest structure-activity relationships (SAR), metabolic mitigation strategies, and polymerization protocols to maximize the utility of this versatile heterocycle.

Part 1: Medicinal Chemistry & Pharmacology

The Furan Pharmacophore: Bioisosterism and Binding

Furan is classically utilized as a bioisostere for benzene and thiophene. While it shares aromatic character (6

-

Lipophilicity Modulation: Replacing a phenyl ring with furan typically lowers the logP of a molecule (Furan

= 1.34 vs. Benzene -

Electronic Effects: The furan ring is electron-rich (

-excessive), making it highly reactive toward electrophiles but also capable of engaging in

Case Study: Aurora Kinase Inhibitors

Recent campaigns targeting Aurora Kinases (critical regulators of mitosis) have successfully leveraged the furan scaffold. A 2024 SAR study highlighted a series of furan-based inhibitors where the oxygen atom was critical for orienting the molecule within the ATP-binding cleft.

-

Potency: Leading candidates (e.g., Compound 16 from recent literature) exhibited IC

values as low as 1.7 nM against Aurora-A. -

Mechanism: The furan oxygen often forms a key water-mediated hydrogen bond or interacts directly with the hinge region backbone, a specific interaction that phenyl analogs cannot replicate.

The "Expert" Insight: Metabolic Liability & Mitigation

The Critical Warning: The primary failure mode for furan-containing drugs is hepatotoxicity driven by metabolic activation. The furan ring is a substrate for Cytochrome P450 2E1 (CYP2E1) .[1]

Mechanism of Toxicity:

-

Epoxidation: CYP2E1 oxidizes the furan double bond to form a highly unstable epoxide.

-

Ring Opening: The epoxide rapidly rearranges to form cis-2-butene-1,4-dial (BDA) .

-

Adduct Formation: BDA is a potent electrophile (Michael acceptor) that alkylates cellular nucleophiles (glutathione, protein thiols/amines, and DNA), leading to necrosis and carcinogenesis.

Mitigation Strategy:

-

Substitution: Unsubstituted furan rings are the most liable. Introducing electron-withdrawing groups (EWGs) or bulky substituents at the C2/C5 positions can sterically hinder CYP access or electronically deactivate the ring toward oxidation.

-

Benzofusion: Fusing the ring to benzene (benzofuran) significantly alters the metabolic profile, often shifting metabolism to the phenyl ring, though it increases lipophilicity.

Visualizing the Metabolic Pathway:

Figure 1: The metabolic activation pathway of furan by CYP2E1 leading to toxic adducts.[1]

Part 2: Material Science – The FDCA Revolution

FDCA: The Bio-Based Challenger

2,5-Furandicarboxylic acid (FDCA) is identified by the US Department of Energy as a top-12 value-added chemical from biomass. It serves as a direct, bio-based replacement for Terephthalic Acid (PTA) in the production of polyesters.

PEF vs. PET: A Technical Comparison

Polyethylene Furanoate (PEF) is the furan-based analog of Polyethylene Terephthalate (PET). Contrary to many bio-plastics that sacrifice performance for sustainability, PEF offers superior physical properties due to the furan ring's geometry and polarity, which restrict chain mobility and improve barrier function.

Table 1: Comparative Properties of PEF and PET

| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) | Implication |

| Glass Transition ( | ~86°C | ~74°C | PEF has better thermal stability for hot-fill applications. |

| Melting Point ( | ~235°C | ~265°C | PEF requires lower processing temperatures, saving energy.[2] |

| O | 10x - 11x better than PET | Baseline | Crucial for oxygen-sensitive beverages (juice, beer). |

| CO | 19x better than PET | Baseline | Superior carbonation retention for soft drinks. |

| Young's Modulus | ~3.1 - 3.5 GPa | ~2.0 - 2.5 GPa | PEF is stiffer, allowing for thinner-walled bottles (lightweighting). |

Part 3: Synthetic Protocols

Protocol A: The Paal-Knorr Synthesis (Classic)

This remains the most robust method for synthesizing substituted furans from 1,4-diketones.

Reagents: 1,4-diketone (1.0 eq), p-Toluenesulfonic acid (p-TsOH) (0.1 eq), Toluene. Workflow:

-

Charge: Add 1,4-diketone and p-TsOH to a round-bottom flask equipped with a Dean-Stark trap.

-

Solvent: Add toluene (0.5 M concentration relative to diketone).

-

Reflux: Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

-

Completion: Reaction is typically complete when water evolution ceases (1-4 hours).

-

Workup: Cool to RT. Wash with NaHCO

(sat. aq.) to remove acid catalyst. Dry organic layer over MgSO -

Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc).

Mechanism Visualization:

Figure 2: Step-wise mechanism of the Paal-Knorr furan synthesis.

Protocol B: Gold-Catalyzed Cycloisomerization (Modern)

For accessing 2,5-disubstituted furans from alkynyl ketones (allenones) under mild conditions.

Reagents: Alkynyl ketone (1.0 eq), AuCl

-

Dissolve alkynyl ketone in toluene (0.2 M).

-

Add AuCl

catalyst (hygroscopic; handle quickly or in glovebox). -

Stir at Room Temperature for 30-60 minutes.

-

Filter through a short pad of silica to remove gold.

-

Evaporate solvent to yield high-purity furan.

References

-

Comparison of PET and PEF properties. ResearchGate. Retrieved from [Link]

-

Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies. PubMed. Retrieved from [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Retrieved from [Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [Link]

-

Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

Green Chemistry Synthesis of Alkyl Furoates: A Technical Guide

Strategic Imperative: Beyond Petrochemical Dependence

Alkyl furoates (e.g., methyl 2-furoate, ethyl 2-furoate) are pivotal intermediates in the flavor, fragrance, and pharmaceutical industries. Traditionally, their synthesis relies on the Fischer esterification of furoic acid using corrosive mineral acids (

This guide details green chemistry methodologies that decouple alkyl furoate production from hazardous reagents. We focus on three self-validating, scalable protocols: Oxidative Esterification , Biocatalytic Synthesis , and Solid Acid Catalysis . These methods utilize biomass-derived feedstocks (furfural), ensuring a renewable carbon cycle.

Mechanistic Pathways & Logic

To engineer a green synthesis, one must understand the governing mechanisms. We transition from "brute force" acid catalysis to elegant activation cycles.

The Green Shift

-

Traditional: Furoic Acid + Alcohol +

-

Green Route A (Oxidative): Furfural + Alcohol +

+ Catalyst -

Green Route B (Enzymatic): Furoic Acid + Alcohol + Lipase

Ester +

Visualization of Synthesis Pathways

Figure 1: Strategic pathways for the green synthesis of alkyl furoates from biomass-derived precursors.

Protocol 1: Direct Oxidative Esterification (Gold-Catalyzed)

Rationale: This method bypasses the isolation of furoic acid, converting furfural directly to the ester. It utilizes gold nanoparticles (Au NPs) supported on alkaline earth metal oxides.[1][2] The basicity of the support promotes the formation of hemiacetal intermediates, which are then oxidized to esters.

Reference Grounding: Based on the work involving Au/MgO catalysts which show high selectivity and reusability [1].

Experimental Workflow

-

Catalyst Preparation (Au/MgO):

-

Prepare a solution of

( -

Add MgO support to the solution under vigorous stirring.

-

Adjust pH to 10 using

to facilitate deposition-precipitation. -

Stir for 4 hours at room temperature.

-

Wash the solid with deionized water until chloride-free (test with

). -

Dry at 100°C overnight and calcine at 300°C for 4 hours.

-

-

Reaction Setup:

-

Vessel: Stainless steel autoclave or high-pressure glass reactor.

-

Reagents: Mix Furfural (1 mmol) and Methanol (or target alcohol, 10 mL).

-

Catalyst: Add 50 mg of prepared Au/MgO catalyst.

-

Atmosphere: Pressurize with

(or air) to 3-5 bar.

-

-

Execution:

-

Heat the reactor to 80–100°C under magnetic stirring (600 rpm).

-

Run for 4–6 hours .

-

Self-Validation: Monitor reaction progress via TLC or GC-MS. Disappearance of the furfural peak and appearance of the ester peak confirms conversion.

-

-

Work-up:

-

Cool reactor to room temperature.

-

Depressurize carefully.

-

Centrifuge to recover the solid catalyst (wash with methanol for reuse).

-

Evaporate excess alcohol from the supernatant to obtain pure alkyl furoate.

-

Protocol 2: Enzymatic Synthesis (Solvent-Free)

Rationale: Biocatalysis operates at ambient temperatures and neutral pH, preserving sensitive functional groups. Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) is the industry standard for high stability and activity in esterification [2].

Experimental Workflow

-

Substrate Preparation:

-

Use a molar ratio of 1:3 (Furoic Acid : Alcohol). Excess alcohol acts as the solvent, eliminating the need for volatile organic solvents (VOCs).

-

Note: For solid alcohols, use a green solvent like 2-MeTHF or supercritical

.

-

-

Enzyme Loading:

-

Add Novozym 435 (10% w/w relative to furoic acid).

-

Add molecular sieves (3Å or 4Å) to the reaction mixture. Causality: Lipase reactions are reversible; removing water shifts the equilibrium toward ester formation (Le Chatelier’s principle).

-

-

Execution:

-

Incubate in an orbital shaker at 40–60°C at 200 rpm.

-

Reaction time: 12–24 hours .

-

Self-Validation: Check acid value (titration with KOH) of the mixture. A decrease in acid value correlates directly with conversion.

-

-

Work-up:

-

Filter the mixture to remove the immobilized enzyme and molecular sieves.

-

The enzyme can be washed with acetone and dried for reuse (typically stable for 5-10 cycles).

-